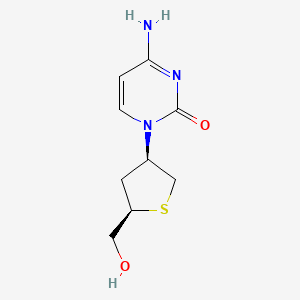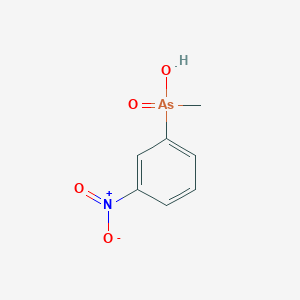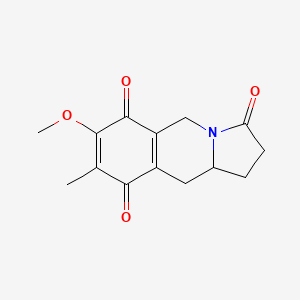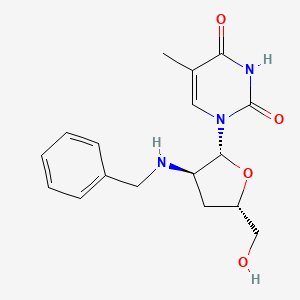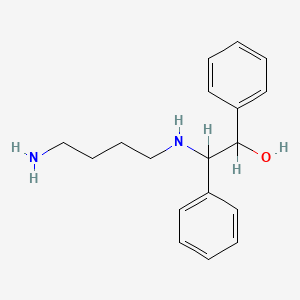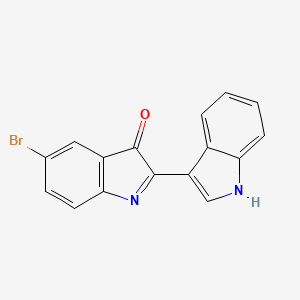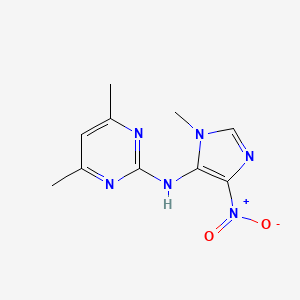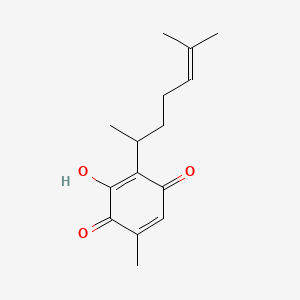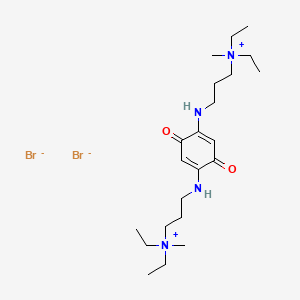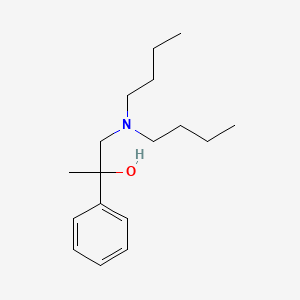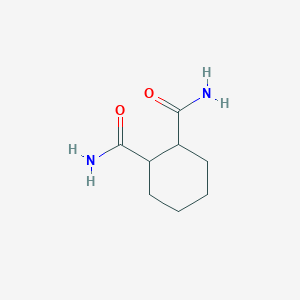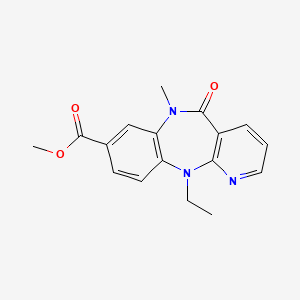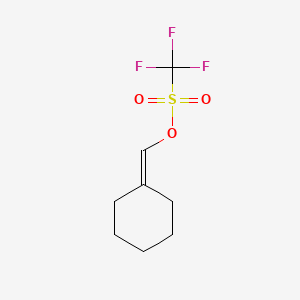
Cyclohexylidenemethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylidenemethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S It is known for its unique structure, which includes a cyclohexylidene group attached to a trifluoromethanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclohexylideneacetaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylidenemethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The double bond in the cyclohexylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while addition reactions could result in various cyclohexylidene derivatives.
Scientific Research Applications
Cyclohexylidenemethyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexylidenemethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl trifluoromethanesulfonate: Similar in structure but lacks the cyclohexylidene group.
Tetrabutylammonium triflate: Contains a triflate group but has a different cationic component.
Difluoromethyl trifluoromethanesulfonate: Similar in reactivity but has different substituents.
Uniqueness
Cyclohexylidenemethyl trifluoromethanesulfonate is unique due to its combination of a cyclohexylidene group and a trifluoromethanesulfonate ester. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable in specialized applications.
Properties
CAS No. |
53282-32-9 |
|---|---|
Molecular Formula |
C8H11F3O3S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
cyclohexylidenemethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |
InChI Key |
GCBOFZACDIPPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


